Home > Products > Screening Compounds P996 > 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide - 1041600-42-3

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Catalog Number: EVT-3128798
CAS Number: 1041600-42-3
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. It is characterized by a benzenesulfonamide core structure with a 2-hydroxy-3-methoxybenzyl substituent attached to the amino group. This compound has garnered significant interest in scientific research, particularly in medicinal chemistry, due to its potent and selective inhibitory activity against 12-lipoxygenase (12-LOX) [, ].

Synthesis Analysis

The synthesis of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide can be achieved through a multi-step process involving the following key reactions [, ]:

Applications
  • Inhibitors of 12-LOX: This compound and its derivatives have shown potent and selective inhibition of 12-LOX [, ]. This inhibition holds therapeutic potential for treating conditions like skin diseases, diabetes, platelet hemostasis, thrombosis, and cancer where 12-LOX is implicated.

  • Anti-inflammatory agents: By inhibiting 12-LOX, these compounds can potentially reduce the production of pro-inflammatory mediators, thereby mitigating inflammation [, ].

  • Anti-platelet aggregation agents: 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide derivatives have shown the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents [, ].

4-[(2-Hydroxy-3-methoxybenzyl)amino]benzoic acid

    Compound Description: 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzoic acid, a benzoic acid derivative, forms a two-dimensional layered structure via O—H⋯O hydrogen bonds, including bridging water molecules residing on crystallographic twofold axes. This compound also displays weak N—H⋯π interactions involving the vanilline benzene ring within its layers .

Tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine (H3L4)

    Compound Description: This compound is an N4O3 amine phenol ligand synthesized through the KBH4 reduction of the Schiff base formed by reacting tris(2-aminoethyl)amine (tren) with three equivalents of o-vanillin .

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL)

    Compound Description: This compound is a Schiff base ligand formed from the reaction of 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one with sulfanilamide. This colored compound dissolves in inorganic solvents like DMF and DMSO, as well as organic solvents like methanol, ethanol, and acetonitrile .

4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

    Compound Description: This compound acts as a bidentate ligand, coordinating with metal atoms through the deprotonated hydroxyl group and the nitrogen of the azomethine group .

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

    Compound Description: L748337 serves as a selective antagonist for the β3-adrenoceptor, demonstrating high potency in stimulating the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) .

E-4-(2-hydroxy-3-methoxybenzlideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide

    Compound Description: This Schiff base compound is synthesized from the reaction of 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde in ethanol. Antimicrobial activity and fluorescent behavior were observed in this compound .

4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide

    Compound Description: This Schiff base compound adopts an E configuration and features a sulfonamide group twisted away from its attached phenyl ring with an N—S—C—C torsion angle of 64.84(11)°. It is stabilized by an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring motif .

4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

    Compound Description: This Schiff base compound is characterized by a strong intramolecular O—H⋯N hydrogen bond, which stabilizes its molecular conformation. Additionally, intermolecular C—H⋯O hydrogen bonds contribute to its structural stability in the solid state .

4-[(2-Hydroxy-3-[(1-methyl-3-phenylpropyl)-amino]propoxy)benzeneacetamide (KF-4317)

    Compound Description: KF-4317 exhibits a unique adrenoceptor antagonistic property, competitively blocking both alpha- and beta1-adrenoceptors. Notably, it demonstrates comparable activity to labetalol in blocking beta1-adrenoceptors in both in vitro and in vivo studies .

4-[(2-Hydr­oxy-3-methoxy­benzyl­idene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

    Compound Description: This Schiff base compound exhibits a strong intramolecular O—H⋯N hydrogen bond, contributing to its molecular stability. Additionally, intermolecular C—H⋯O hydrogen bonds play a role in establishing its stable structure in the solid state .

4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]-2,4-dihydro-3H-1,2,4-triazole-3-thione (H2L)

    Compound Description: This novel nitrogen-containing ligand, H2L, acts as a tridentate SNO donor. It exhibits antimicrobial activity, although its metal complexes demonstrate higher antifungal and antibacterial activity compared to the parent H2L ligand .

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e)

    Compound Description: Compound 2e stands out as a potent and selective human β3-adrenoceptor agonist. It exhibits high potency as a full agonist with excellent selectivity over human β1 and β2 receptors. Notably, 2e also demonstrates good oral bioavailability in several mammalian species and possesses an extended duration of action .

(S)-4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2-methoxyethyl)phenoxyacetamide [S-27, ICI D7114]

    Compound Description: This amide stands out for its selective stimulation of the β3-adrenergic receptor in brown adipose tissue in rats, cats, and dogs at doses lower than those affecting β1 and β2-adrenergic receptors in other tissues. It displays resistance to hydrolysis in the gut lumen and has shown potential as a selective thermogenic agent in humans, suggesting possible applications in treating obesity and diabetes .

N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate and N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate

    Compound Description: These compounds adopt an E configuration with a coplanar arrangement of the benzene rings and the azomethine group due to intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom. They form two-dimensional layers parallel to the (100) plane in their crystal structures .

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

    Compound Description: NVP-LAQ824 demonstrates potent inhibition of human histone deacetylase (HDAC) with an IC50 of less than 400 nM in a partially purified enzyme assay. In 2002, it entered human clinical trials due to its significant dose-related activity in HCT116 colon and A549 lung tumor models, high maximum tolerated dose (MTD), and low gross toxicity .

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (3)

Methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate (8)

    Compound Description: Identified as a selective β3-adrenergic agonist, compound 8 exhibits its effects in vivo primarily through its corresponding acid, 10. Its potency is notably reduced by substitutions on the phenyl ring of the phenoxypropanolamine unit, with the exception of the 2-fluoro analogue (16), which retains comparable potency. Compound 8 has demonstrated potential in treating obesity, showcasing its ability to increase metabolic rate and reduce weight gain in genetically obese Zucker rats .

2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol monohydrate

    Compound Description: This compound's crystal structure reveals a substituted benzimidazole molecule linked to a water molecule of crystallization. The benzimidazole ring system forms dihedral angles of 16.54(4)° and 86.13(4)° with the two outer benzene rings, while the two hydroxy-substituted benzene rings form a dihedral angle of 82.20(5)°. The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, weak intermolecular C—H⋯O hydrogen bonds, and weak C—H⋯π and π–π stacking interactions .

N,N'-bis(2-hydroxy-3-methoxybenzyl- idene)-1,4-diaminobutane and N,N'-Bis(2-hydroxy-4-methoxybenzylidene)-1,2-diaminoethane

    Compound Description: These Schiff base compounds showcase a structural motif where two substituted benzylidene groups are linked by a diaminoalkane bridge .

N,N'-bis(2-hydroxy-3-methoxybenzyl)oxalamide

    Compound Description: This centrosymmetric molecule features two 2-hydroxy-3-methoxybenzyl groups linked by an oxalamido bridge, and the planes of its two phenyl rings are parallel. It forms a two-dimensional supramolecular network through hydrogen bonds between oxalamide oxygen/nitrogen groups and phenol hydroxy groups of adjacent molecules .

4-Hydroxy-N,N-bis(2-hydroxy-3-methoxybenzyl)aniline

    Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit. The dihedral angles between the central ring and the outer rings in both molecules are similar, indicating a consistent conformation. The molecules are linked into chains through O—H⋯O and C—H⋯O hydrogen bonds .

N-(6-chloropyrazin-2-yl)-4-{[(E)-(2- hydroxynaphthalen-1- yl)methylidene] amino} benzenesulfonamide (CPHNMABS)

    Compound Description: This sulpha drug Schiff base ligand is synthesized from sulphachloropyrazine and 2-hydroxy-1-naphthaldehyde. Its copper nanocomplexes exhibit potential as antitumor agents against the Hepatocellular carcinoma cell line (HepG-2), demonstrating higher activity than cis-platin .

1-[N‐benzyloxycarbonyl‐1‐amino‐(S‐4‐methoxybenzyl)‐2‐thio‐ethyl] ‐2‐hydroxy‐3‐ethoxycarbonyl‐1,2,3,4 ‐tetrahydro‐β‐carboline

    Compound Description: This compound's structure, determined through X-ray analysis, reveals a complex multicyclic structure with multiple substituents, including a benzyloxycarbonyl group, a methoxybenzyl group, and a hydroxy group .

(Z)-4-(((2-hydroxy phenyl)amino)(phenyl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

    Compound Description: This novel Schiff base crystal, existing in its amine tautomeric form, is derived from the reaction of 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one with 2-aminophenol. Its crystal structure, characterized by single crystal X-ray diffraction (XRD), belongs to the triclinic crystal system with the space group P-1 .

(R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide (YM178)

    Compound Description: YM178 acts as a novel selective β3-adrenoceptor agonist, demonstrating efficacy in relaxing bladder muscles. Its potential therapeutic application in treating overactive bladder symptoms, such as urinary frequency, urgency, and urge incontinence, is highlighted .

4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide

    Compound Description: This compound is synthesized through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide. Its structure is confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis .

[Cu(II)LM(II)(hfac)]2 (M(II) = Zn, Cu, Ni, Co, Fe, Mn; H3L = 1-(2-hydroxybenzamido)-2-((2-hydroxy-3-methoxybenzylidene)amino)ethane; Hhfac = hexafluoroacetylacetone)

    Compound Description: This series of heterometal cyclic tetranuclear complexes consists of a Cu(II) complex acting as a "bridging ligand complex" and alternating Cu(II) and M(II) ions. The complexes exhibit antiferromagnetic coupling constants for both exchange interactions, suggesting nonzero spin ground states .

N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide

    Compound Description: This compound crystallizes in the hexagonal P65 space group, and its unit cell contains two independent molecules differing in the hydroxy group's position. It forms a two-dimensional supramolecular network via hydrogen bonding between oxalamide oxygen/nitrogen groups and phenol hydroxy groups of neighboring molecules .

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide (1)

    Compound Description: This compound acts as a potent transient receptor potential vanilloid type-1 (TRPV1) channel agonist with good efficacy compared to capsaicin. It exhibits protective effects against oxidative stress in keratinocytes and differentiated human neuroblastoma cell lines expressing the TRPV1 receptor, and also demonstrates analgesic activity in vivo .

Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids

    Compound Description: These derivatives are key intermediates in peptide synthesis, effectively introducing the 2-hydroxy-4-methoxybenzyl (Hmb) protecting group to the backbone amide bonds. The Hmb group effectively inhibits aggregation caused by hydrogen-bond interchain association during synthesis .

2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates

    Compound Description: This series of carbamate derivatives was investigated for potential antimycobacterial activity. Several derivatives, particularly those with butyl substituents, showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare compared to standard antimycobacterial agents. These butyl derivatives also significantly stimulated the rate of photosynthetic electron transport (PET) in spinach chloroplasts, indicating potential effects on membrane permeability .

4-{[(2-Hydroxy-1-naphthyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

    Compound Description: This Schiff base compound, derived from 4-amino­anti­pyrine and 2-hydr­oxy-1-naphthaldehyde, exhibits a trans configuration about its central C=N bond in its crystallographically independent molecules .

Erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride (EHNA)

    Compound Description: EHNA acts as an inhibitor of adenosine deaminase (ADAR) and has been shown to selectively reduce the editing efficacy at specific sites of the 5-HT2CR mRNA in primary cultured cortical cells. This selective inhibition makes it a useful tool for clarifying the functional roles of 5-HT2CR mRNA editing .

5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione monohydrate

    Compound Description: In this compound, the thiazolidine ring adopts a nearly planar conformation, with a dihedral angle of 49.16(9)° between the thiazolidine and benzene rings. Its crystal structure is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonds .

(S)-(Z)-[4-[[1-[2-[(2-hydroxy-3-phenoxypropyl)]amino]ethyl]-1-propenyl] phenoxy] acetic acid ethanedioic acid (SWR-0342SA)

    Compound Description: This selective β3-adrenergic receptor agonist displays potent anti-diabetic activity in KK-Ay mice, significantly reducing both blood glucose and serum insulin levels. While it also exhibits some anti-obesity activity, its impact on glucose metabolism is more pronounced .

(+)-(S)-2-Amino-4-fluorobutanoic acid (5a) and (+)-(S)-5b

    Compound Description: These γ-fluorinated α-amino acids, synthesized using 2-hydroxy-3-pinanone as a chiral auxiliary, demonstrate high enantiomeric excess. The diastereoselective alkylation of imines derived from glycine or alanine esters with fluorinated alkyl halides, followed by deprotection, affords these valuable building blocks for peptide and pharmaceutical research .

Properties

CAS Number

1041600-42-3

Product Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35

InChI

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19)

InChI Key

NEXIXCFUIHMVPG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.